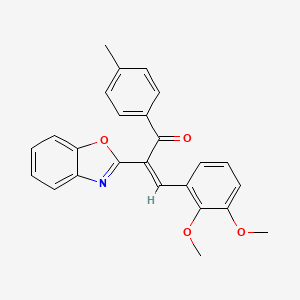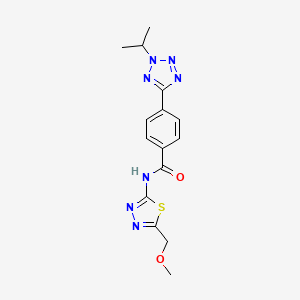![molecular formula C28H30N2O8 B12157838 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12157838.png)
5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, hydroxy, carbonyl, and morpholine, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolin-2-one Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolin-2-one ring.
Introduction of the 2,3-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrolin-2-one core is reacted with 2,3-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 7-Methoxybenzo[d]furan-2-yl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzo[d]furan moiety to the core structure.
Incorporation of the Morpholine Group: The final step involves the alkylation of the intermediate compound with 2-(morpholin-4-yl)ethyl chloride under basic conditions to introduce the morpholine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. The presence of the morpholine group suggests potential activity as a central nervous system agent, while the benzo[d]furan moiety is often found in compounds with anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s various functional groups could facilitate binding to active sites or allosteric sites on proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-piperidin-4-ylethyl)-3-pyrrolin-2-one: Similar structure but with a piperidine group instead of a morpholine group.
5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-pyrrolidin-4-ylethyl)-3-pyrrolin-2-one: Similar structure but with a pyrrolidine group instead of a morpholine group.
Uniqueness
The presence of the morpholine group in 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one may confer unique pharmacokinetic properties, such as improved solubility and bioavailability, compared to similar compounds with different nitrogen-containing heterocycles.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C28H30N2O8 |
|---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H30N2O8/c1-34-19-8-4-6-17-16-21(38-26(17)19)24(31)22-23(18-7-5-9-20(35-2)27(18)36-3)30(28(33)25(22)32)11-10-29-12-14-37-15-13-29/h4-9,16,23,32H,10-15H2,1-3H3 |
InChI-Schlüssel |
ANJYQAFQHKRIOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=C(C(=CC=C4)OC)OC)CCN5CCOCC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B12157755.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12157756.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12157777.png)
![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-](/img/structure/B12157780.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12157783.png)

![7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol](/img/structure/B12157790.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B12157791.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12157796.png)
![3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12157811.png)
![1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12157819.png)

![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B12157829.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12157830.png)
